Differential Kinase Selectivity Profile: NMS-P715 Analog vs. Parent NMS-P715
NMS-P715 analog demonstrates a distinct kinase selectivity profile compared to its parent compound, NMS-P715 (CAS 1202055-32-0). While both are MPS1 inhibitors, the analog shows reduced off-target activity against Aurora-A, CDK2/A, and PLK1. This improved selectivity reduces potential confounding effects in cell-based assays where these kinases play a role [1].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | MPS1 IC50 = 84 nM; Aurora-A IC50 = 1.45 µM; CDK2/A IC50 > 10 µM; PLK1 IC50 = 0.237 µM |
| Comparator Or Baseline | NMS-P715 (parent): MPS1 IC50 = 182 nM; Aurora-A IC50 = 0.79 µM; CDK2/A IC50 = 5.7 µM; PLK1 IC50 = 0.16 µM |
| Quantified Difference | Analog shows 17.4x selectivity over Aurora-A vs. 4.3x for parent; >119x selectivity over CDK2/A vs. 31x for parent; 2.8x selectivity over PLK1 vs. 0.88x for parent. |
| Conditions | In vitro kinase activity assays using recombinant human kinases. |
Why This Matters
This differential selectivity profile is critical for experiments where minimizing off-target inhibition of Aurora-A, CDK2/A, or PLK1 is essential to accurately attribute observed cellular phenotypes to MPS1 inhibition alone.
- [1] Caldarelli M, et al. 2011. Bioorg. Med. Chem. Lett. 21. (Data for NMS-P715 analog (Compound 14) and parent compound from referenced studies). View Source
